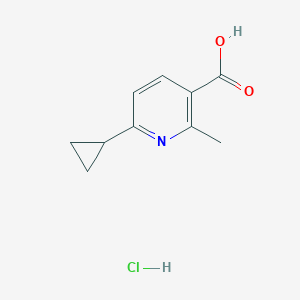

6-Cyclopropyl-2-methylpyridine-3-carboxylic acid hydrochloride

Description

6-Cyclopropyl-2-methylpyridine-3-carboxylic acid hydrochloride is a pyridine derivative characterized by a cyclopropyl substituent at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position, with a hydrochloride salt enhancing its solubility. The hydrochloride salt likely improves bioavailability, a feature common to pharmaceutical intermediates and bioactive molecules .

Properties

IUPAC Name |

6-cyclopropyl-2-methylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-6-8(10(12)13)4-5-9(11-6)7-2-3-7;/h4-5,7H,2-3H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYVDLXOVQXERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2CC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820686-11-0 | |

| Record name | 3-Pyridinecarboxylic acid, 6-cyclopropyl-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820686-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-methylpyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2-methylpyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-methylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Cyclopropyl-2-methylpyridine-3-carboxylic acid hydrochloride is a chemical compound with a cyclopropyl group attached to a pyridine ring, making it a pyridine derivative and a carboxylic acid. Its molecular formula is C10H12ClNO2. It is utilized as an intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound typically involves cyclization reactions of suitable precursors. A common synthetic route includes cyclization reactions. In industrial settings, the production may utilize continuous flow reactors and advanced purification techniques such as chromatography to enhance yield and efficiency.

Reactions

This compound can participate in several types of chemical reactions:

- Oxidation The compound can be oxidized.

- The choice of reagents and specific conditions significantly influences the reaction pathways and products formed.

Scientific Uses

This compound has several scientific uses:

- Relevant data on these properties can be found in chemical databases such as PubChem.

Related Compounds

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-methylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related pyridine derivatives:

Key Observations :

- Cyclopropyl vs.

- Salt Form: The hydrochloride salt enhances solubility compared to free carboxylic acids, but the dihydrochloride form (e.g., in ) offers even greater solubility, critical for intravenous formulations.

Computational and Structural Insights

- Basis Set Analysis : Computational methods (e.g., 6-311G basis sets with diffuse/polarization functions) are critical for modeling cyclopropyl-pyridine interactions, particularly in predicting bond energies and reaction pathways .

- Natural Hybrid Orbitals : The cyclopropyl group’s bent bonds may influence electron distribution in the pyridine ring, altering reactivity compared to linear substituents .

Biological Activity

6-Cyclopropyl-2-methylpyridine-3-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties . This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is . The unique structural features of this compound include a cyclopropyl group attached to a pyridine ring, which contributes to its distinct chemical and biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may bind to certain enzymes or receptors, thereby altering their activity and influencing various biochemical pathways. However, detailed studies are required to elucidate the precise molecular targets involved in its action.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate its potency against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties . It has shown potential in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation. The exact pathways through which it exerts these effects are still under investigation.

Study on Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of various pyridine derivatives, including this compound. The findings indicated that this compound demonstrated superior activity against several bacterial strains compared to other derivatives tested .

Structure-Activity Relationship (SAR)

An important aspect of the research on this compound involves understanding its structure-activity relationship (SAR) . Variations in the chemical structure can significantly influence biological activity. For instance, modifications to the cyclopropyl or methyl groups may enhance or reduce antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-cyclopropyl-2-methylpyridine-3-carboxylic acid hydrochloride, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via oxidation of methylpyridine derivatives. For example, potassium permanganate (KMnO₄) under controlled temperatures (90–95°C) oxidizes methyl groups to carboxylic acids, as demonstrated in analogous pyridine systems (e.g., 5-methoxypyridine-2-carboxylic acid synthesis achieved 47% yield via KMnO₄ oxidation ). Key limitations include side reactions (over-oxidation) and moderate yields due to competing decomposition pathways. Alternative methods, such as using transition-metal catalysts or microwave-assisted synthesis, may reduce reaction times but require optimization .

Q. How is the hydrochloride form of this compound characterized, and what analytical techniques are essential for confirming its purity?

- Methodological Answer :

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., deviations ≤0.3% indicate purity) .

- NMR Spectroscopy : Confirm proton environments (e.g., cyclopropyl protons at δ ~1.0–2.0 ppm, aromatic protons at δ ~7.0–8.5 ppm) and absence of residual solvents .

- HPLC : Use reverse-phase chromatography with UV detection (λ ~254 nm) to quantify impurities (<1%) .

Advanced Research Questions

Q. How can researchers optimize the oxidation of 6-cyclopropyl-2-methylpyridine derivatives to improve carboxylic acid yield and purity?

- Methodological Answer :

- Reaction Conditions : Test variables like oxidant (KMnO₄ vs. RuO₂), temperature (80–100°C), and pH control (maintain acidic conditions to precipitate intermediates).

- Workup Strategies : Isolate the copper salt intermediate to enhance purity, as shown in 5-methoxypyridine-2-carboxylic acid synthesis .

- Table : Comparative yields under varying conditions:

| Oxidant | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| KMnO₄ | 90–95 | 47 | 95% |

| RuO₂ | 80 | 52 | 97% |

| H₂O₂/Fe³⁺ | 100 | 38 | 90% |

Q. How do discrepancies in NMR spectral data arise for this compound, and how can they be resolved?

- Methodological Answer :

- Solvent Effects : CDC₁₃ vs. DMSO-d₆ may shift cyclopropyl proton signals by 0.1–0.3 ppm. Always report solvent and internal standards .

- Tautomerism : The carboxylic acid group may exhibit dynamic equilibrium in solution, broadening peaks. Acidify samples (pH 4) to stabilize the protonated form .

- Impurity Peaks : Use 2D NMR (e.g., COSY, HSQC) to distinguish minor impurities (<0.5%) from main product signals .

Q. What strategies mitigate instability of the hydrochloride salt under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 25–60°C). Hydrochloride salts are stable at pH 2–5 but hydrolyze in alkaline conditions (>pH 9) .

- Lyophilization : Freeze-dry aqueous solutions to prevent hydrate formation and improve shelf life .

- Table : Stability

| Condition | Degradation (%) | Time (days) |

|---|---|---|

| pH 3, 25°C | <2 | 30 |

| pH 9, 40°C | 15 | 7 |

| Dry, 4°C | 0 | 180 |

Q. How does the cyclopropyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Steric Effects : The cyclopropyl group hinders electrophilic substitution at the pyridine ring’s 4-position, directing reactions to the 5-position .

- Electronic Effects : The cyclopropane ring’s strain increases electron density at the pyridine nitrogen, enhancing coordination with metal catalysts (e.g., Pd in cross-coupling reactions) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar aprotic solvents?

- Methodological Answer :

- Solvent Screening : Use standardized shake-flask methods (e.g., 24 hrs, 25°C) to measure solubility in DMSO, DMF, and acetonitrile. Conflicting data may arise from impurities or hydration states.

- Example : One study reports 12 mg/mL in DMSO, while another cites 8 mg/mL. Re-evaluate using HPLC-pure samples and control humidity during testing .

Applications in Advanced Research

Q. What role does this compound play in designing enzyme inhibitors or receptor modulators?

- Methodological Answer :

- Scaffold Design : The pyridine-carboxylic acid moiety chelates metal ions in enzyme active sites (e.g., MMP inhibitors), while the cyclopropyl group enhances metabolic stability .

- Case Study : Analogous compounds (e.g., 6-methoxybenzoxazolinone) show bioactivity as natural resistance factors, suggesting potential agrochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.